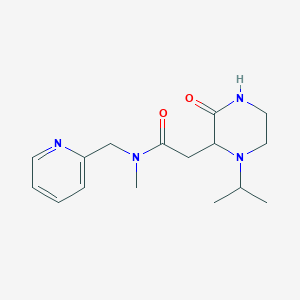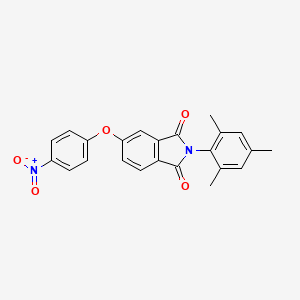
2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-pyridinylmethyl)acetamide, commonly known as IMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPA belongs to the family of piperazinylacetamides and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of IMPA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and tumor growth. IMPA has also been shown to modulate the activity of neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
IMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. IMPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, IMPA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IMPA in lab experiments is that it is relatively easy to synthesize in large quantities. In addition, IMPA has been extensively studied, and its biochemical and physiological effects are well-established. However, one of the limitations of using IMPA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on IMPA. One area of research is the development of IMPA-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the development of IMPA-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, research on the antimicrobial properties of IMPA could lead to the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of IMPA and its potential therapeutic applications.
Métodos De Síntesis
IMPA can be synthesized using a multi-step process involving the reaction of 2-chloro-N-methyl-N-(2-pyridinylmethyl)acetamide with 1-isopropylpiperazine and subsequent purification steps. This synthesis method has been well-established in the literature and has been used to produce IMPA in large quantities for research purposes.
Aplicaciones Científicas De Investigación
IMPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, IMPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. IMPA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12(2)20-9-8-18-16(22)14(20)10-15(21)19(3)11-13-6-4-5-7-17-13/h4-7,12,14H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMLJJLRVIZADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1CC(=O)N(C)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6117430.png)
![2-{[6-chloro-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6117446.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6117450.png)
![2-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]-1-phenyl-1,3-butanedione](/img/structure/B6117457.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)

![5-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6117473.png)


![N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
![3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
![1-[5-(isopropylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6117505.png)